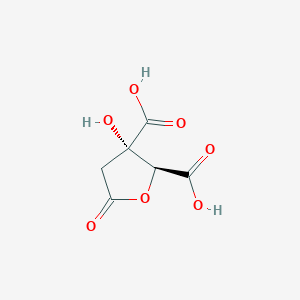

(-)-Hydroxycitric acid lactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Inhibition of Fat Synthesis:

A proposed mechanism for HCA-L's weight loss effect involves its ability to inhibit the enzyme ATP-citrate lyase []. This enzyme plays a crucial role in converting citrate, a molecule produced during carbohydrate metabolism, into acetyl-CoA, a precursor for fatty acid synthesis. By inhibiting ATP-citrate lyase, HCA-L may theoretically limit the body's ability to store excess calories as fat [].

Appetite Suppression:

Some studies suggest that HCA-L may influence appetite by increasing serotonin levels in the brain []. Serotonin is a neurotransmitter associated with feelings of satiety and well-being. Increased serotonin levels could potentially lead to reduced hunger and calorie intake [].

Other Potential Mechanisms:

Further research explores other possible mechanisms for HCA-L's weight management effects. These include inhibiting pancreatic alpha-amylase and intestinal alpha-glucosidase enzymes, which can impact carbohydrate breakdown and absorption [].

In vivo and in vitro Studies:

Animal studies have shown promising results for HCA-L in promoting weight loss []. However, human trials have yielded mixed results, with some studies demonstrating modest weight loss and others showing minimal to no effect []. More robust clinical trials are needed to definitively assess the effectiveness of HCA-L for weight management in humans.

(-)-Hydroxycitric acid lactone is a naturally occurring compound derived from the fruit of Garcinia cambogia, a tropical plant known for its weight-loss properties. This compound is characterized by its unique structure, which includes a lactone ring formed from hydroxycitric acid. The lactone form is believed to be more stable and bioactive compared to its non-lactone counterpart. (-)-Hydroxycitric acid lactone has garnered attention for its potential health benefits, particularly in weight management and metabolic regulation.

HCL's potential weight-loss effect is attributed to its inhibition of ATP-citrate lyase []. By blocking the conversion of citrate to acetyl-CoA, HCL may limit the body's ability to synthesize fat. Additionally, some studies suggest it might increase serotonin levels, potentially leading to reduced appetite [].

Note

The effectiveness of HCL for weight management remains controversial, with some studies showing modest effects and others showing minimal impact.

Potential hazards:

- Gastrointestinal issues: High doses might cause stomach upset or diarrhea.

- Drug interactions: HCL may interact with certain medications, so consulting a healthcare professional before use is crucial.

The chemical behavior of (-)-hydroxycitric acid lactone involves several key reactions:

- Formation of Lactones: The conversion of hydroxycitric acid to its lactone form occurs through dehydration, typically upon heating or in specific solvent conditions .

- Hydrolysis: In aqueous solutions, (-)-hydroxycitric acid lactone can undergo hydrolysis back to hydroxycitric acid, a reaction that has been documented in various studies .

- Salt Formation: The compound can react with metal ions to form various salts, enhancing its solubility and potential applications .

(-)-Hydroxycitric acid lactone exhibits several biological activities:

- Appetite Suppression: Studies have shown that it can reduce appetite and food intake, potentially aiding in weight loss .

- Fat Metabolism: It has been reported to inhibit fatty acid synthesis while promoting fat oxidation, particularly in animal models like broiler chickens .

- Safety Profile: Toxicological studies indicate that (-)-hydroxycitric acid lactone is generally safe at doses up to 1240 mg/kg/day, with no significant mutagenic effects observed .

Several methods exist for synthesizing (-)-hydroxycitric acid lactone:

- Extraction from Natural Sources: The primary method involves extracting the compound from Garcinia cambogia fruit rinds, where it naturally occurs .

- Chemical Synthesis: Laboratory synthesis can be achieved through dehydration reactions of hydroxycitric acid under controlled conditions, often involving specific catalysts or solvents to favor lactone formation .

(-)-Hydroxycitric acid lactone has various applications:

- Dietary Supplements: It is commonly marketed as a weight-loss supplement due to its appetite-suppressing properties.

- Food Industry: The compound is used as a food additive for flavoring and preservation.

- Pharmaceuticals: Its metabolic effects make it a candidate for developing drugs aimed at obesity and metabolic disorders.

Research on interaction studies indicates that (-)-hydroxycitric acid lactone may interact with several metabolic pathways:

- Citrate Metabolism: It influences the tricarboxylic acid cycle by modulating the availability of acetyl-CoA, a crucial substrate for fatty acid synthesis .

- Protein Expression: Studies have identified specific proteins involved in fat metabolism that are upregulated or downregulated in response to (-)-hydroxycitric acid lactone treatment .

Several compounds share structural or functional similarities with (-)-hydroxycitric acid lactone. Here are some notable examples:

| Compound | Structure/Function | Unique Features |

|---|---|---|

| Hydroxycitric Acid | Non-lactone form of the same compound | More reactive; less stable than the lactone form |

| Citric Acid | Precursor and similar structure | Widely used in food; not specifically linked to weight loss |

| Malic Acid | Similar metabolic pathways; found in fruits | Involved in energy production; not directly related to appetite suppression |

| Acetic Acid | Simple carboxylic acid; involved in metabolism | Basic building block for many biochemical processes |

(-)-Hydroxycitric acid lactone stands out due to its specific lactonic structure and its targeted effects on appetite suppression and fat metabolism, differentiating it from other related compounds.

(-)-Hydroxycitric acid lactone represents a distinctive five-membered γ-lactone ring system that forms through intramolecular cyclization of the parent hydroxycitric acid [1] [2]. The compound possesses the molecular formula C₆H₆O₇ with a molecular weight of 190.11 g/mol [1] [3]. The systematic chemical name according to International Union of Pure and Applied Chemistry nomenclature is (2S,3S)-3-hydroxy-5-oxotetrahydrofuran-2,3-dicarboxylic acid [2] [4].

The molecular architecture centers around a tetrahydrofuran ring formed by lactone bridge formation between the γ-carboxyl group and the secondary hydroxyl group of the parent acid [1] [2]. The structural framework incorporates several key functional groups: a lactone carbonyl group, a tertiary alcohol functionality, and two pendant carboxylic acid groups [1] [2]. This arrangement creates a highly polar molecule with significant hydrogen bonding capacity, featuring three hydrogen bond donors and seven hydrogen bond acceptors [5].

The compound exhibits defined stereochemistry with two chiral centers located at the C-2 and C-3 positions [2] [6]. The Simplified Molecular Input Line Entry System notation is represented as C1C(=O)OC(C1(C(=O)O)O)C(=O)O, while the International Chemical Identifier key is PFHZIWAVXDSFTB-CVYQJGLWSA-N [2]. The molecular connectivity demonstrates a bicyclic character due to the lactone bridge formation, which significantly constrains the overall molecular flexibility [1] [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₆O₇ | [1] [3] |

| Molecular Weight (g/mol) | 190.11 | [1] [3] |

| Ring System | Five-membered γ-lactone ring | [1] [2] |

| Functional Groups | Lactone carbonyl, tertiary alcohol, two carboxylic acids | [1] [2] |

| Chiral Centers | C-2 and C-3 positions | [2] [6] |

| Hydrogen Bond Donors | 3 | [5] |

| Hydrogen Bond Acceptors | 7 | [5] |

3D Conformational Analysis

The three-dimensional structure of (-)-hydroxycitric acid lactone is characterized by its absolute configuration of (2S,3S), which has been definitively established through various analytical techniques including optical rotatory dispersion curves, circular dichroism measurements, and X-ray crystallographic analysis [7] [8]. The compound exhibits significant optical activity with a specific rotation [α]D²⁰ of +100° in the lactone form [8].

The five-membered lactone ring adopts either an envelope or twist conformation, typical of tetrahydrofuran derivatives [9]. This ring conformation is relatively rigid due to the constraint imposed by the lactone bridge, resulting in limited conformational flexibility compared to the open-chain hydroxycitric acid [9]. The rigid cyclic structure minimizes steric interactions between substituent groups and contributes to the overall stability of the molecule [9].

The molecular geometry is characterized by a compact three-dimensional arrangement facilitated by intramolecular hydrogen bonding interactions [5]. The tertiary alcohol group at C-3 can participate in hydrogen bonding with the adjacent carboxyl functionalities, further stabilizing specific conformational states [5]. Computational studies indicate that the molecule possesses a significant dipole moment due to the asymmetric distribution of polar functional groups [5].

| Parameter | Value/Description | Reference |

|---|---|---|

| Absolute Configuration | (2S,3S) | [7] [8] |

| Optical Activity | Optically active | [4] [8] |

| Specific Rotation [α]D²⁰ | +100° (lactone form) | [8] |

| Ring Conformation | Envelope or twist conformation | [9] |

| Conformational Flexibility | Limited due to cyclic constraint | [9] |

| Steric Interactions | Minimal due to rigid lactone ring | [9] |

Crystal Structure Properties

The crystal structure of (-)-hydroxycitric acid lactone has been extensively characterized through X-ray crystallographic analysis, particularly in its calcium salt form [10] [11]. The calcium salt of the lactone crystallizes in the orthorhombic crystal system with the space group P21212 [10]. The unit cell dimensions have been precisely determined as a = 8.680 Å, b = 17.299 Å, and c = 7.135 Å [10].

The crystal structure determination was accomplished using single crystal X-ray diffraction techniques, with the complete structural data deposited in the Cambridge Crystallographic Data Centre under reference number 662415 [1] [12]. The associated research article documenting these crystallographic findings carries the Digital Object Identifier 10.1107/S160053680703838X [1] [12]. The crystallographic analysis confirmed the absolute configuration and provided detailed insights into the molecular packing arrangements within the crystal lattice [10] [11].

The pure compound typically crystallizes as needle-shaped crystals [8], while the calcium salt forms as a tetrahydrate, indicating the incorporation of four water molecules per formula unit in the crystal structure [10]. This hydration pattern is significant for understanding the intermolecular interactions and stability of the crystalline material [10]. The crystal structure analysis by Glusker and colleagues represents foundational work in establishing the three-dimensional molecular architecture and absolute stereochemistry of this important natural product derivative [10] [8].

| Property | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic (calcium salt) | [10] |

| Space Group | P21212 | [10] |

| Unit Cell Dimensions (Å) | a=8.680, b=17.299, c=7.135 | [10] |

| Structure Resolution Method | Single crystal diffraction | [10] |

| CCDC Number | 662415 | [1] [12] |

| Crystal Habit | Needle crystals | [8] |

| Hydration State | Tetrahydrate (calcium salt) | [10] |

Spectroscopic Characterization

The spectroscopic characterization of (-)-hydroxycitric acid lactone has been accomplished through multiple complementary analytical techniques, providing comprehensive structural confirmation and identification parameters [13] [14]. Infrared spectroscopy reveals characteristic absorption bands that clearly distinguish the lactone from its parent acid form [13] [14].

The infrared spectrum displays three prominent absorption bands at 3200, 1760, and 1680 cm⁻¹ [13] [14]. The broad absorption at 3200 cm⁻¹ corresponds to the hydroxyl stretching vibrations of both the tertiary alcohol and carboxylic acid groups [13] [14]. The sharp, intense band at 1760 cm⁻¹ is diagnostic of the five-membered lactone carbonyl stretching, while the absorption at 1680 cm⁻¹ represents the carboxylic acid carbonyl stretching vibrations [13] [14].

Proton nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular framework [14]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals including an AB quartet pattern for the γ-methylene protons at δ 2.53 and δ 2.74 with a coupling constant of 17.1 Hz, indicative of the geminal proton coupling in the lactone ring [14]. The α-proton appears as a singlet at δ 5.15, consistent with its location adjacent to the lactone oxygen [14].

Mass spectrometric analysis shows the molecular ion peak at m/z 190, corresponding to the expected molecular weight [15] [16]. The fragmentation pattern typically involves neutral losses of carbon monoxide and water molecules, characteristic of lactone compounds under electron impact ionization conditions [15] [16]. Ultraviolet spectroscopy allows detection at 210 nm, making it suitable for high-performance liquid chromatographic analysis [17]. Paper chromatographic analysis yields a retention factor of 0.45 for the lactone form, distinguishing it from the free acid which exhibits different migration characteristics [17].

| Technique | Key Features/Values | Analytical Conditions | Reference |

|---|---|---|---|

| Infrared Spectroscopy | 3200, 1760, 1680 cm⁻¹ (O-H, C=O lactone, C=O acid) | KBr pellet or film | [13] [14] |

| ¹H NMR (δ, ppm) | δ 2.53, 2.74 (AB quartet, J=17.1 Hz, γ-CH₂); δ 5.15 (s, α-CH) | D₂O, 200-600 MHz | [14] |

| Mass Spectrometry | M⁺ 190, fragmentation: -CO, -H₂O losses | EI-MS, ESI-MS/MS | [15] [16] |

| UV Spectroscopy | Detection at 210 nm | Aqueous solution | [17] |

| Paper Chromatography Rf | 0.45 (lactone form) | Various solvent systems | [17] |